REACTION_CXSMILES
|
[CH3:1][O:2][Na].[CH3:4][C:5]1([CH3:14])[NH:11][C:10]([CH3:13])([CH3:12])[CH2:9][C:7](=O)[CH2:6]1>CC#N>[CH3:12][C:10]1([CH3:13])[CH2:9][C:7]2([CH2:1][O:2]2)[CH2:6][C:5]([CH3:14])([CH3:4])[NH:11]1
|
Name
|
CH3ONa
|
Quantity
|
44.55 g
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Name
|
|
Quantity
|
77.5 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(N1)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
under stirring, to the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
in half an hour
|
Type
|
ADDITION
|
Details
|
was gradually added
|
Type
|
STIRRING
|
Details
|
After having stirred the mixture for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
most of the solvent was distilled under vacuum and 500 cc of H2O
|
Type
|
ADDITION
|
Details
|
were added to the mixture
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC(CC2(OC2)C1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |